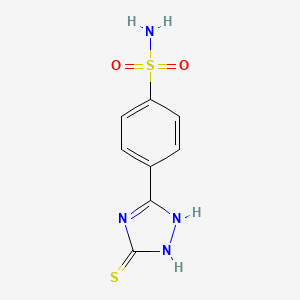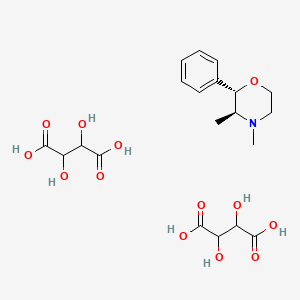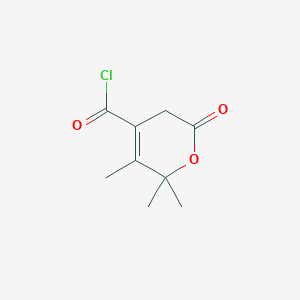
Colelomycerone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colelomycerone A is a natural product belonging to the class of quinones. It is known for its potent biological activities, including antibacterial, antiviral, and anti-tumor properties. The compound is typically obtained from certain fungi and is characterized by its orange powder appearance and molecular formula C17H18O6 .
Preparation Methods
The preparation of Colelomycerone A is primarily achieved through extraction and purification from fungi. There are no detailed synthetic routes or industrial production methods disclosed at present . The compound is harvested through eco-friendly means, ensuring its purity and efficacy .
Chemical Reactions Analysis
Colelomycerone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions are typically derivatives of the original compound, exhibiting similar biological activities .
Scientific Research Applications
Colelomycerone A has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of quinones. In biology and medicine, it is renowned for its cytotoxicity against neoplasms, making it a valuable compound in cancer research . Additionally, its antibacterial and antiviral properties make it a subject of interest in the development of new antimicrobial agents . In industry, this compound is used in the formulation of various pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism by which Colelomycerone A exerts its effects involves the inhibition of key molecular targets and pathways. It selectively targets neoplastic cells, inducing apoptosis and inhibiting cell proliferation . The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell walls and inhibit viral replication .
Comparison with Similar Compounds
Colelomycerone A is unique due to its potent biological activities and eco-friendly extraction methods. Similar compounds include other quinones and naphthalene-1,2-diones, such as Colelomycerone B . These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |
InChI Key |
VAGOQBYFFZTKCA-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=O)C3=C([C@@]2(OCC1)OC)C(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3=C(C2(OCC1)OC)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)

![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)







